molecular formula C19H21N3O3 B5705499 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol

Cat. No. B5705499
M. Wt: 339.4 g/mol
InChI Key: WPTJAOOOLOMCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol, also known as C646, is a small molecule inhibitor that has been widely studied for its potential use in cancer research. This compound has shown promising results in inhibiting the activity of histone acetyltransferase enzymes, which play a key role in regulating gene expression and cell growth. In

Mechanism of Action

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol inhibits the activity of histone acetyltransferase enzymes by binding to the active site of the enzyme. This prevents the enzyme from acetylating histone proteins, which leads to changes in gene expression and cell growth. Histone acetyltransferases are overexpressed in many types of cancer, and their inhibition by 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to have no significant toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.

Advantages and Limitations for Lab Experiments

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential use in cancer research and has shown promising results in inhibiting the activity of histone acetyltransferase enzymes. However, 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a cancer treatment.

Future Directions

There are many potential future directions for 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol research. One area of interest is in combination therapies with other cancer drugs. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, and further research is needed to explore this potential further. Another area of interest is in the development of more potent and selective histone acetyltransferase inhibitors. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to inhibit multiple histone acetyltransferases, which can lead to off-target effects. Developing more selective inhibitors could lead to more effective and safer cancer treatments. Finally, further research is needed to explore the potential of 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol in other areas of research beyond cancer, such as in neurodegenerative diseases.

Synthesis Methods

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 4-methylacetophenone with nitroethane to form 1-(4-methylphenyl)-2-nitropropene. The second step involves the reaction of the nitropropene with indole-6-carboxaldehyde to form 7-nitro-1-(4-methylphenyl)-3-(1H-indol-6-yl)prop-2-en-1-one. The final step involves the reduction of the nitro group to form 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol. This compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of histone acetyltransferase enzymes, which play a key role in regulating gene expression and cell growth. Histone acetyltransferases are overexpressed in many types of cancer, and their inhibition by 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

properties

IUPAC Name

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitroindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-5-7-14(8-6-12)21-13(2)18(22(24)25)15-9-10-17(23)16(19(15)21)11-20(3)4/h5-10,23H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTJAOOOLOMCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)CN(C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol

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